Cas no 1936031-97-8 (tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)

tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
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- MDL: MFCD30180312
- インチ: 1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3
- InChIKey: UHFFWPGLYAMRBI-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(CS(Cl)(=O)=O)C1
tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM478343-250mg |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95%+ | 250mg |
$731 | 2023-01-01 | |
Enamine | EN300-227222-5.0g |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 5.0g |
$3520.0 | 2024-06-20 | |
Enamine | EN300-227222-10.0g |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 10.0g |
$5221.0 | 2024-06-20 | |
Chemenu | CM478343-100mg |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95%+ | 100mg |
$520 | 2023-01-01 | |
Enamine | EN300-227222-2.5g |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 2.5g |
$2379.0 | 2024-06-20 | |
Aaron | AR01AO2P-500mg |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 500mg |
$1328.00 | 2025-02-09 | |
Aaron | AR01AO2P-1g |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 1g |
$1695.00 | 2025-02-09 | |
Enamine | EN300-227222-10g |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 10g |
$5221.0 | 2023-09-15 | |
A2B Chem LLC | AV76277-250mg |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 250mg |
$668.00 | 2024-04-20 | |
Aaron | AR01AO2P-100mg |
tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |
1936031-97-8 | 95% | 100mg |
$603.00 | 2025-02-09 |
tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylateに関する追加情報
tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate: A Comprehensive Overview
tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate (CAS No. 1936031-97-8) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a chlorosulfonyl group and a tert-butyl ester moiety. The molecule's design allows for versatile reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The synthesis of tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate involves a series of carefully controlled reactions, including nucleophilic substitutions and esterifications. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance the yield and purity of the compound during its synthesis.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. The chlorosulfonyl group imparts electrophilic properties, making it an attractive substrate for various coupling reactions. In particular, studies have shown that tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate can serve as a precursor for bioactive molecules with potential anti-inflammatory and analgesic activities. These findings were highlighted in a recent study published in *Journal of Medicinal Chemistry*, where the compound was used to synthesize a series of pyrrolidine derivatives with promising pharmacological profiles.
In the agrochemical sector, tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate has been investigated as a building block for herbicides and insecticides. Its ability to undergo selective substitution reactions has made it an ideal candidate for designing compounds with enhanced bioactivity and reduced environmental toxicity. A research team from the University of California recently reported on the use of this compound to develop a novel class of herbicides that target specific metabolic pathways in weeds without affecting crop plants.
Beyond its practical applications, tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate has also been studied for its role in fundamental chemical research. Its structure provides an excellent platform for exploring reaction mechanisms involving sulfonyl groups and cyclic amides. For example, recent work published in *Angewandte Chemie* utilized this compound to investigate the stereochemical outcomes of nucleophilic attacks on sulfonylated pyrrolidines, shedding light on previously unexplored reaction pathways.
The versatility of tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate extends to its use in materials science. Its unique combination of functional groups makes it a valuable component in the synthesis of advanced polymers and coatings. Researchers at MIT have reported on its application in developing self-healing polymers that can repair minor damages under mild conditions. This innovation could have significant implications for industries ranging from aerospace to consumer electronics.
In terms of safety and handling, tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate must be treated with care due to its reactive nature. Proper personal protective equipment (PPE) should be worn during handling, and storage conditions should comply with standard laboratory protocols to prevent unintended reactions or degradation.
Looking ahead, the continued exploration of tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate is expected to yield even more groundbreaking applications across diverse disciplines. Its role as a versatile building block in organic synthesis positions it as an essential compound for both academic research and industrial development.
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